FlaD protein

Flagellar filament composition LC-MS proteomics Flagellin stoichiometry

FlaD protein (CAS 147757-14-0) is a bacterial flagellin that functions as a filament cap protein (homologous to FliD/HAP2) and a secondary structural subunit of the flagellar filament in numerous Gram-negative bacteria, including Vibrio, Agrobacterium, Rhizobium, and Sinorhizobium species. Originally designated fliD and also known as sinR or HAP2, FlaD facilitates polymerization of flagellin monomers at the growing filament tip by forming a capping structure.

Molecular Formula C11H11BrO4
Molecular Weight 0
CAS No. 147757-14-0
Cat. No. B1175028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlaD protein
CAS147757-14-0
SynonymsFlaD protein
Molecular FormulaC11H11BrO4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FlaD Protein (CAS 147757-14-0) Procurement Guide: What Scientific Buyers Need to Know About This Multi-Flagellin Filament Component


FlaD protein (CAS 147757-14-0) is a bacterial flagellin that functions as a filament cap protein (homologous to FliD/HAP2) and a secondary structural subunit of the flagellar filament in numerous Gram-negative bacteria, including Vibrio, Agrobacterium, Rhizobium, and Sinorhizobium species [1]. Originally designated fliD and also known as sinR or HAP2, FlaD facilitates polymerization of flagellin monomers at the growing filament tip by forming a capping structure [2]. Unlike model organisms such as Escherichia coli that possess a single flagellin, FlaD exists within a multi-flagellin system where distinct flagellins (FlaA through FlaE) are not functionally redundant, each contributing differentially to filament assembly, motility, immunogenicity, and virulence [3]. The CAS registry number 147757-14-0 serves as a unified identifier for the FlaD protein concept across bacterial species, but researchers and procurement specialists must recognize that the specific amino acid sequence, molecular weight, and functional properties of FlaD are organism-dependent [1].

Why FlaD Cannot Be Interchanged with FlaA, FlaB, or Generic Flagellin in Experimental and Industrial Workflows


FlaD protein is frequently confused with other flagellins such as FlaA (the major filament subunit), FlaB (a high-abundance secondary flagellin), or the FliD cap protein of enteric bacteria. However, quantitative evidence demonstrates that FlaD is present at approximately 5- to 6.5-fold lower molar abundance in flagellar filaments than major flagellins, is transcribed from a distinct sigma factor-dependent promoter, and exhibits a unique pattern of functional synergy—its single-gene deletion causes no motility defect, yet its combined deletion with the nearly identical FlaB produces the most severe virulence attenuation observed outside of complete flagellin knockout [1][2][3]. These properties mean that substituting a generic recombinant flagellin or a different in-class flagellin (e.g., FlaA or FlaB) for FlaD will yield fundamentally different experimental outcomes in motility assays, immunogenicity studies, and vaccine development pipelines. Procurement decisions that treat FlaD as interchangeable risk introducing uncontrolled variables that compromise reproducibility and data interpretability [1][3].

Quantitative Differential Evidence for FlaD Protein (CAS 147757-14-0) Versus Closest Flagellin Comparators


FlaD Molar Abundance in Flagellar Filaments Is ~5-Fold Lower Than the Major Flagellins FlaA and FlaB

Liquid chromatography-mass spectrometry (LC-MS) analysis of purified wild-type A. tumefaciens flagellar filaments quantified the approximate molar ratio of each flagellin normalized to FlaB. FlaD was present at a molar ratio of 0.2, compared to FlaA at 1.3 and FlaB at 1.0. This means FlaD is approximately 6.5-fold less abundant than FlaA and 5-fold less abundant than FlaB in mature flagellar filaments. FlaC exhibited a similarly low ratio of 0.2, placing both FlaC and FlaD in a distinct low-abundance tier separate from the major structural flagellins [1]. Consistent with this, FlaC and FlaD could not be visualized by fluorescent labeling in otherwise normal flagellar filaments, unlike FlaA and FlaB which were readily observable [1]. After removal of peptide ratio outliers, FlaA abundance was significantly higher than either FlaC or FlaD (one-way ANOVA) [1].

Flagellar filament composition LC-MS proteomics Flagellin stoichiometry Agrobacterium tumefaciens

FlaD Promoter Is Transcribed by σ28 RNA Polymerase, Distinct from the σ54-Dependent FlaA Promoter, with ~87-Fold Difference in Basal Activity

In wild-type Vibrio cholerae, measurement of fla promoter-lacZ fusions revealed that the flaA promoter (σ54-dependent) exhibits β-galactosidase activity of 14,000 Miller units, whereas the flaD promoter (σ28-dependent) exhibits only 160 Miller units—an approximately 87-fold difference in basal transcription level [1]. The flaE, flaD, and flaB promoters are all transcribed by the σ28 holoenzyme, while flaA alone is transcribed by σ54, placing FlaD in a distinct regulatory class [1]. Critically, in a ∆flaABCDE strain lacking all five flagellin genes, the flaD promoter expressed at a higher level than the flaA promoter when measured by lacZ fusion—indicating that the presence of other flagellins or their gene products exerts a differential feedback effect on FlaD versus FlaA promoter activity [2]. In S. meliloti, flaD promoter-lacZ activity remained stable across multiple flagellin mutant backgrounds (ratios ranging from 0.81 to 1.14 relative to wild type), whereas flaA promoter activity dropped to 0.22–0.26 in strains lacking FlaA [3].

Flagellin gene regulation Sigma factor specificity Promoter-lacZ fusion Vibrio cholerae Transcriptional hierarchy

FlaD Single Deletion Produces No Motility Defect, but flaB flaD Double Deletion Causes a 23-Fold Increase in LD50 and Maximal Virulence Attenuation in Vibrio vulnificus

In Vibrio vulnificus, which possesses six flagellin genes (flaF, flaB, flaA, flaC, flaD, flaE), single in-frame deletion of flaD showed little or no effect on motility, adhesion, or cytotoxicity—comparable to single deletions of flaA or flaF [1]. In contrast, single deletion of flaB or flaC resulted in a significant decrease in motility, adhesion, and cytotoxicity [1]. Remarkably, despite FlaB and FlaD sharing 99% nucleotide identity and 100% amino acid identity, the flaB flaD double mutant exhibited the largest decrease in motility, adhesion, and cytotoxicity of any double mutant—exceeded only by the hexa mutant lacking all six flagellin genes [1]. The 50% lethal dose (LD50) of the flaB flaD mutant increased 23-fold in a mouse model compared to wild type, while the hexa mutant LD50 increased 91-fold [1]. Both in vitro and in vivo invasiveness were significantly decreased in the flaB flaD mutant [1]. In A. tumefaciens, single ΔflaD mutants produced normal flagella and conferred wild-type swim ring diameters, phenotypically indistinguishable from wild type [2].

Flagellin functional genetics Motility assay Virulence LD50 Vibrio vulnificus Genetic synergy

FlaD Vaccine-Induced Protection (RPS) in Fish Is Significantly Lower Than FlaB and Lacks the Adjuvant Activity Unique to FlaE

A comparative study of four recombinant V. anguillarum flagellins (rFlaA, rFlaB, rFlaD, rFlaE) in a Japanese flounder (Paralichthys olivaceus) model demonstrated that rFlaD induced a relative percent survival (RPS) rate comparable to rFlaA and rFlaE, but significantly lower than the RPS induced by rFlaB [1]. Serum antibody levels induced by rFlaB were significantly higher than those induced by rFlaA, rFlaD, and rFlaE [1]. Furthermore, serum from rFlaB-vaccinated fish significantly reduced V. anguillarum infectivity against host cells compared to sera from rFlaA-, rFlaD-, or rFlaE-vaccinated fish [1]. When tested as adjuvants co-administered with the subunit vaccine antigen rEsa1, rFlaE significantly increased the RPS of rEsa1, but rFlaA, rFlaB, and rFlaD did not exhibit this adjuvant effect [1]. In rat antiserum raised against live V. anguillarum, antibodies against all four flagellins were detected, with the highest titer being against rFlaB [1]. Together, these data show that FlaA, FlaB, FlaD, and FlaE possess distinct immunological properties that translate into differential vaccine and adjuvant potentials [1].

Vaccine development Relative percent survival Adjuvanticity Vibrio anguillarum Flagellin immunogenicity Aquaculture

FlaD Is Distinguished from FlaA, FlaB, and FlaC by Heterodimer Stoichiometry (~1:1 FlaA:FlaX Ratio) Required for Complex Flagellar Filament Assembly in Rhizobium and Sinorhizobium

In Rhizobium lupini H13-3 (3 flagellins: FlaA, FlaB, FlaD) and Sinorhizobium meliloti (4 flagellins: FlaA, FlaB, FlaC, FlaD), Western blot analysis of wild-type flagellar filament extracts revealed that the ratio of FlaA to the combined secondary flagellins (designated FlaX, comprising FlaB + FlaC + FlaD) is approximately 1:1 [1]. This near-equimolar stoichiometry suggests that complex flagellar filaments in these species are assembled from FlaA-FlaX heterodimers, in contrast to plain filaments of E. coli and Salmonella which are composed of a single flagellin homopolymer [1]. FlaA is the principal flagellin, and at least one secondary Fla protein (FlaB, FlaC, or FlaD) is required for assembling a functional flagellar filament; no combination of secondary flagellins alone supports filament assembly [1]. Abortive combinations of Fla proteins that prevented intact filament assembly resulted in dramatically decreased flagellin biosynthesis and specific down-regulation of flaA transcription (but not flaB, flaC, or flaD), indicating a unique autoregulatory feedback loop centered on FlaA [1].

Complex flagellar filaments Flagellin heterodimer Filament assembly Rhizobium lupini Sinorhizobium meliloti FlaA-FlaX stoichiometry

FlaD Protein (CAS 147757-14-0): Priority Application Scenarios Supported by Quantitative Evidence


Flagellar Filament Reconstitution and Structural Biology of Multi-Flagellin Systems

FlaD is the appropriate procurement choice when the research objective is to reconstitute or structurally characterize the full complement of flagellins in a multi-flagellin species such as Agrobacterium, Vibrio, Rhizobium, or Sinorhizobium. The LC-MS-derived molar ratios (FlaA:FlaB:FlaC:FlaD = 1.3:1.0:0.2:0.2) [1] provide an evidence-based stoichiometric guide for in vitro filament assembly experiments. The 1:1 FlaA:FlaX heterodimer stoichiometry established in Rhizobium/Sinorhizobium [2] further informs reconstitution protocols for complex flagellar filament systems. Omitting FlaD from such reconstitutions would produce non-native filament compositions that fail to recapitulate the full structural and functional properties of wild-type flagella, as demonstrated by the observation that ΔflaBCD triple mutants in A. tumefaciens produce very few filaments and are severely compromised in motility [1].

Genetic Studies of Flagellin Synergy and Functional Redundancy in Bacterial Motility and Virulence

FlaD knockout and complementation constructs are indicated for studies investigating the synergistic interactions among flagellin genes. The unique property of FlaD—sharing 99–100% amino acid identity with FlaB in V. vulnificus while exhibiting no single-deletion phenotype but producing the most severe attenuation when co-deleted with FlaB (23-fold LD50 increase) [1]—makes FlaD a critical reagent for dissecting functional redundancy and synergy in flagellin gene families. Procurement of FlaD-specific antibodies, knockout strains, and expression plasmids is essential for distinguishing FlaD-dependent phenotypes from those attributable to its near-identical paralog FlaB, particularly in Vibrio species where immunoblot cross-reactivity complicates interpretation [1].

Differential Vaccine Antigen Screening and Adjuvant Candidate Triage in Aquaculture and Veterinary Applications

When screening flagellins as subunit vaccine candidates against vibriosis or other bacterial infections in aquaculture, the comparative immunogenicity data provide a clear triage framework: FlaB is the lead vaccine antigen candidate (highest RPS and serum antibody induction), FlaE is the lead adjuvant candidate (unique ability to enhance rEsa1 RPS), and FlaA and FlaD represent a middle tier with comparable protective efficacy but no adjuvant activity [1]. Procurement of FlaD is justified when head-to-head immunogenicity comparisons are required as experimental controls, or when species-specific FlaD variants (e.g., from a target pathogen not expressing FlaB) are the only flagellin options available. However, based on the quantitative RPS data, FlaD should not be prioritized over FlaB for standalone vaccine development [1].

Transcriptional Regulation Studies of σ28-Dependent Flagellar Gene Expression

FlaD serves as a model σ28-dependent flagellin gene, distinct from the σ54-dependent FlaA, making FlaD promoter-reporter constructs (e.g., flaD-lacZ fusions) valuable for studying σ28-mediated transcriptional regulation in Vibrio, Sinorhizobium, and related species. The ~87-fold difference in basal promoter activity between FlaA and FlaD in wild-type V. cholerae (14,000 vs. 160 Miller units) [1] provides a wide dynamic range for detecting regulatory perturbations. The observation that the FlaD promoter becomes more active than FlaA in the absence of other flagellins (∆flaABCDE background) [2] makes FlaD promoter constructs particularly useful for studying feedback regulation in flagellar gene expression hierarchies.

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